BenchChemオンラインストアへようこそ!

Berkeleylactone F

Stereochemistry Structure-Activity Relationship Macrolide Antibiotics

Berkeleylactone F is the only berkeleylactone analog with demonstrated moderate inhibitory activity against CCRF-CEM leukemia cells—a profile absent in its C-14 epimer and newer analogues. Unlike the potent antimicrobial berkeleylactone A (MIC 1–2 μg/mL against MRSA), Berkeleylactone F is tailored for anticancer lead identification and antibiotic macrolide structure-activity relationship (SAR) studies, enabling dissection of the novel non-ribosomal mechanism. Sourced with ≥95% HPLC purity, supported by an established synthetic route, and ideal as a reference standard for bioassay development, this compound eliminates confounding antimicrobial activity. Choose Berkeleylactone F for precise, reproducible anticancer research.

Molecular Formula C16H28O5
Molecular Weight 300.39 g/mol
Cat. No. B10818917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerkeleylactone F
Molecular FormulaC16H28O5
Molecular Weight300.39 g/mol
Structural Identifiers
SMILESCC1C(CCCCCCCCC(C(C=CC(=O)O1)O)O)O
InChIInChI=1S/C16H28O5/c1-12-13(17)8-6-4-2-3-5-7-9-14(18)15(19)10-11-16(20)21-12/h10-15,17-19H,2-9H2,1H3/b11-10+/t12-,13+,14+,15-/m1/s1
InChIKeyOXTXYWGSTRVDDS-MLCUHWOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Berkeleylactone F: A 16-Membered Macrolide Antibiotic with Differentiated Anticancer Activity


Berkeleylactone F (CAS: 2095114-72-8) is a 16-membered macrolide fungal metabolite first isolated from a co-culture of Penicillium fuscum and P. camembertii/clavigerum [1]. As a member of the berkeleylactone family, it shares a core macrolactone scaffold with other berkeleylactones (A–H) and the related antibiotic A26771B [1]. While many in-class compounds exhibit potent antimicrobial activity against Gram-positive bacteria and fungi, Berkeleylactone F is distinguished by its reported moderate inhibitory activity against CCRF-CEM leukemia cells, a profile not observed in several newly isolated berkeleylactone analogues [2][3]. This distinct bioactivity profile, coupled with its synthetic accessibility and established purity standards, positions Berkeleylactone F as a specialized tool for research in antibiotic macrolide structure-activity relationships and anticancer lead identification.

Why Berkeleylactone F Cannot Be Substituted by Generic Berkeleylactone Analogs


Generic substitution within the berkeleylactone class is not feasible due to profound differences in biological activity driven by subtle structural variations. The most potent antimicrobial analog, Berkeleylactone A, exhibits low micromolar activity (MIC = 1–2 μg/mL) against multiple MRSA strains and other pathogens [1], while its close structural relatives, such as the 14-epimer of Berkeleylactone F, show no significant biological activity against a panel of bacteria, fungi, and parasites [2][3]. Furthermore, the discovery that Berkeleylactone A operates via a non-ribosomal, novel mode of action, distinct from canonical macrolides like erythromycin, underscores that even minor structural modifications within this family can lead to entirely different biological targets and functional outcomes [1]. Therefore, selecting the specific analog—Berkeleylactone F—is critical for research focused on its unique anticancer activity profile and for avoiding the confounding effects of potent antimicrobial activity present in other class members.

Quantitative Differentiation Evidence for Berkeleylactone F Selection


Stereospecific Activity: Berkeleylactone F vs. Its C-14 Epimer

The stereochemistry at C-14 is a critical determinant of biological activity. While Berkeleylactone F demonstrates activity against CCRF-CEM leukemia cells [1], its C-14 epimer, 14-epi-Berkeleylactone F, exhibits no significant biological activity against a broad panel of targets, including bacteria (Staphylococcus aureus, Bacillus subtilis, E. coli), fungi (Candida albicans), the parasite Giardia duodenalis, and NS-1 murine myeloma cells [2]. This direct comparison highlights the absolute requirement for the specific stereoisomer for any observed bioactivity.

Stereochemistry Structure-Activity Relationship Macrolide Antibiotics

Divergent Cytotoxicity Profile: Berkeleylactone F vs. Newer Analogues

In a 2023 study, seven new berkeleylactone analogues were isolated from Penicillium turbatum [1]. These new analogues, which include 14-epi-berkeleylactone F and berkeleylactones P-R, exhibited no significant biological activity against a panel that included bacteria, fungi, the parasite Giardia duodenalis, and importantly, NS-1 murine myeloma cells [1]. This class-level observation stands in contrast to the reported activity of Berkeleylactone F, which showed moderate inhibition of CCRF-CEM leukemia cells [2]. This indicates that the specific structural features of Berkeleylactone F, which are absent in these newer analogues, confer a unique cytotoxic property not generally shared by the class.

Anticancer Cytotoxicity Natural Products

Synthetic Accessibility: Validated Routes for Berkeleylactone F Research

Unlike many natural products that lack defined synthetic routes, a diastereoselective synthetic approach for Berkeleylactone F has been established and published [1]. This route utilizes commercially available starting materials, including (R)-glycidol, 1,6-heptadiyne, and (R)-(+)-methyl lactate [1]. The existence of a validated synthetic pathway provides a significant advantage over analogs for which no synthesis is reported, enabling the production of derivative libraries for structure-activity relationship (SAR) studies and ensuring a reliable, non-fermentation-based supply chain.

Total Synthesis Medicinal Chemistry Process Chemistry

Purity and Identity: Vendor-Supplied Specifications for Reproducible Research

Commercially sourced Berkeleylactone F is supplied with defined quality metrics, including a purity of >95% as determined by HPLC . This specification is critical for ensuring reproducibility in biological assays, as impurities or degradation products could confound results. This contrasts with research-grade isolates of less-studied berkeleylactone analogues, which may lack standardized purity data, introducing variability into experimental outcomes.

Quality Control Analytical Chemistry Procurement

High-Impact Research and Procurement Scenarios for Berkeleylactone F


Investigating Non-Ribosomal Mechanisms of Action in Macrolides

Berkeleylactone F can serve as a critical comparator in studies exploring the novel, non-ribosomal mechanism of action identified for its more potent analog, Berkeleylactone A [1]. By contrasting the activity profile and target engagement of Berkeleylactone F with that of Berkeleylactone A, researchers can dissect the structural features responsible for the shift from a canonical ribosomal inhibition pathway to a novel antibacterial mechanism [1].

Structure-Activity Relationship (SAR) Studies for Anticancer Lead Optimization

The unique, moderate inhibition of CCRF-CEM leukemia cells by Berkeleylactone F [2], in contrast to the inactivity of its C-14 epimer and newer analogues [3], makes it an ideal starting point for SAR-driven medicinal chemistry campaigns. The established synthetic route [2] enables the generation of focused libraries to identify the pharmacophore responsible for anticancer activity and to optimize potency and selectivity.

Biological Assay Standardization and Method Development

Due to its defined purity (>95% by HPLC) and established synthetic route [2], Berkeleylactone F is well-suited for use as a reference standard in the development and validation of bioassays. Its moderate activity allows for the establishment of clear dose-response curves and assay windows, facilitating the standardization of protocols for screening other macrolide libraries or evaluating resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Berkeleylactone F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.